molecular formula C9H12N6 B6267419 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine CAS No. 1177349-68-6

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine

Cat. No. B6267419
CAS RN: 1177349-68-6
M. Wt: 204.2
InChI Key:
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Description

The compound “1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrrolo[2,1-c][1,2,4]triazol ring and a pyrazol ring, which are connected by a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings. The pyrrolo[2,1-c][1,2,4]triazol ring and the pyrazol ring are connected by a methylene bridge . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.16 . It is a powder at room temperature . The InChI code for this compound is 1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2 .

Scientific Research Applications

However, compounds with similar structures, such as those containing pyrrolopyrazine and 1,2,4-triazole scaffolds, have been reported to exhibit a range of biological activities. These include antiviral, antibacterial, antifungal, anti-tubercular, immunosuppressant, antihypertensive, anti-inflammatory, anticonvulsant, analgesic, hypoglycemic, antidepressant, and anticancer activities .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like aromatase . The role of these targets can vary, but in the case of aromatase, it is involved in the biosynthesis of estrogens, which play a crucial role in various physiological processes.

Mode of Action

It is known that the nitrogen atoms in the 1,2,4-triazole moiety can form hydrogen bonds with different targets, which can lead to changes in the function of these targets . This interaction can potentially alter the activity of the target, leading to downstream effects.

Biochemical Pathways

Compounds with similar structures have been reported to have cytotoxic activity against various cancer cell lines . This suggests that these compounds may interfere with pathways involved in cell proliferation and survival.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in the compound’s structure could potentially improve its pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s bioavailability .

Result of Action

Compounds with similar structures have shown cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death in these cells, potentially through the induction of apoptosis or other forms of programmed cell death.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine' involves the reaction of 1H-pyrazol-4-amine with 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "1H-pyrazol-4-amine", "5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole" ], "Reaction": [ "Step 1: Dissolve 1H-pyrazol-4-amine (1.0 mmol) in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. K2CO3, Na2CO3) to the reaction mixture.", "Step 2: Add 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (1.0 mmol) to the reaction mixture and stir the reaction mixture at room temperature for several hours.", "Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization from a suitable solvent (e.g. ethanol, methanol).", "Step 4: Analyze the purity and identity of the product by various spectroscopic techniques (e.g. NMR, IR, MS)." ] }

CAS RN

1177349-68-6

Product Name

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine

Molecular Formula

C9H12N6

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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